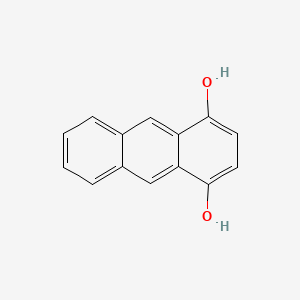

1,4-Anthracenediol

Übersicht

Beschreibung

1,4-Anthracenediol is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the anthracene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Anthracenediol can be synthesized through several methods. One common synthetic route involves the hydroxylation of anthracene. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions. The reaction proceeds through the formation of intermediate anthraquinone, which is subsequently reduced to this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of anthraquinone derivatives. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Anthracenediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield dihydroxyanthracene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroxyanthracene derivatives.

Substitution: Substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Anthracenediol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Anthracenediol and its derivatives often involves interactions with cellular components such as DNA and proteins. For instance, some derivatives can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Anthracenediol: Another dihydroxyanthracene derivative with hydroxyl groups at the 1 and 2 positions.

9,10-Anthracenedione: A related compound with a quinone structure, known for its use in dyes and pigments.

Uniqueness of 1,4-Anthracenediol

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized anthracene derivatives and in applications requiring specific reactivity and stability .

Biologische Aktivität

1,4-Anthracenediol is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its diverse biological activities, including antitumor, anti-inflammatory, and cytotoxic effects. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables to illustrate key points.

This compound is characterized by its two hydroxyl groups located at the 1 and 4 positions of the anthracene ring. This structure enables it to participate in various biochemical interactions, particularly involving nucleic acids and cellular signaling pathways.

Mechanism of Action:

- Cytotoxicity: this compound exhibits cytotoxic effects by inducing DNA fragmentation and blocking nucleoside transport in cancer cells. Studies have shown that it retains efficacy against multidrug-resistant (MDR) tumor cell lines, demonstrating its potential as an alternative therapeutic agent in oncology .

- Anti-inflammatory Activity: It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This suggests a role in modulating inflammatory responses .

Antitumor Activity

This compound derivatives have shown significant antitumor properties. In vitro studies indicate that certain derivatives can inhibit the growth of various cancer cell lines at low concentrations:

| Compound | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| AQ1 | 53 | HL-60-S | Cytostatic and cytotoxic |

| AQ4 | 110 | HL-60-RV | Blocks nucleoside transport |

These compounds demonstrate a promising profile for further development as chemotherapeutic agents .

Anti-inflammatory Effects

Research indicates that this compound significantly reduces the production of inflammatory mediators. In a study involving RAW264.7 cells stimulated with LPS and IFN-γ:

| Compound | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| Compound 10 | 5 | NO: 75%, TNF-α: 60%, IL-1β: 70% |

| Compound 13 | 5 | NO: 50%, TNF-α: Not significant |

These results highlight its potential utility in treating inflammatory diseases .

Study on Cytotoxicity in Tumor Cells

A study assessed the cytotoxic effects of synthetic 1,4-anthracenediones on HL-60 tumor cells. The results demonstrated that these compounds could induce significant DNA cleavage and inhibit cell proliferation even in drug-resistant sublines:

- Findings: AQ1 was effective in inducing DNA fragmentation across multiple cell lines, maintaining its efficacy even under conditions where traditional chemotherapeutics failed .

Neuroprotective Properties

In addition to its anticancer properties, recent investigations have explored the neuroprotective effects of this compound-related compounds. One study indicated that these compounds could reduce neuronal damage in ischemic conditions by modulating glucocorticoid levels through inhibition of specific enzymes involved in steroid metabolism .

Eigenschaften

IUPAC Name |

anthracene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYYLCHYRULSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505022 | |

| Record name | Anthracene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-35-1 | |

| Record name | Anthracene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.